molecular formula C25H22ClNO3 B6615813 (R,R)-Fenvalerate CAS No. 67890-40-8

(R,R)-Fenvalerate

Cat. No. B6615813
CAS RN: 67890-40-8
M. Wt: 419.9 g/mol
InChI Key: NYPJDWWKZLNGGM-BJKOFHAPSA-N
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Description

(R,R)-Fenvalerate is an insecticide used to control a wide range of pests, including mosquitoes, flies, fleas, and ticks. It is a synthetic pyrethroid, a type of synthetic chemical compound derived from the natural pyrethrins found in chrysanthemum flowers. It is a white crystalline solid with a melting point of 54-56°C, and is insoluble in water. As an insecticide, (R,R)-fenvalerate is used to control a variety of pests in agricultural, horticultural, and public health applications.

Scientific Research Applications

Genotoxic Effects

  • Spermatozoa Genotoxicity : Exposure to fenvalerate has been shown to induce genotoxic defects in human spermatozoa, causing numerical chromosome aberrations (CAs) and morphologic abnormalities among exposed workers (Xia et al., 2004).
  • Chromosome Aberrations and Sister Chromatid Exchanges : In vivo studies on mice demonstrated fenvalerate's ability to induce chromosome aberrations and sister chromatid exchanges in bone marrow cells, suggesting its role as a weak clastogen and potent inducer of SCEs (Giri et al., 2002).

Reproductive System Impact

  • Effects on Progesterone Production : Fenvalerate has been found to inhibit progesterone production in rat granulosa cells, suggesting a multi-site inhibition mechanism involving cAMP-dependent protein kinase pathway and reduction in P450scc gene expression (Chen et al., 2005).
  • Influence on Male Reproductive Function : Studies indicate fenvalerate's impact on male reproductive function, including alterations in calcium homeostasis and cell proliferation in mouse GC-2spd (ts) cells (Wang et al., 2009).

Endocrine Disturbances

  • Thyroid Hormone Disruption : Exposure to fenvalerate resulted in significant disturbances in thyroid hormone levels in rats, indicating its potential as a neuroendocrine disrupting chemical (Amaravathi & Srilatha, 2010).

Toxicological Analysis

  • ELISA for Fenvalerate Detection : A competitive direct enzyme-linked immunosorbent assay (CD-ELISA) method was developed for the rapid detection of fenvalerate in tea samples, showcasing a practical application in agricultural product testing (Song et al., 2011).

Hepatic Lesions and Calcium Overload

  • Oxidative Hepatic Lesions : Research indicates that fenvalerate can induce oxidative hepatic lesions through an overload of intracellular calcium, triggered by the ERK/IKK/NF‐κB pathway (Qiu et al., 2018).

Circadian Rhythm and Testosterone Synthesis

  • Disruption of Circadian Rhythm : Fenvalerate was found to disturb the circadian rhythm of testosterone synthesis in mouse Leydig cells, implicating intracellular Ca2+ and clock genes in this process (Guo et al., 2017).

Developmental and Reproductive Effects

  • Impact on Ovarian Follicles : Fenvalerate inhibited the growth of primary cultured rat preantral ovarian follicles, suggesting its potential role in reproductive dysfunction (Fei et al., 2010).
  • Paternal Influence on Offspring : Exposure of male mice to fenvalerate significantly influenced reproductive functions in their offspring, indicating transgenerational effects (Xia et al., 2013).

properties

IUPAC Name

[(R)-cyano-(3-phenoxyphenyl)methyl] (2R)-2-(4-chlorophenyl)-3-methylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClNO3/c1-17(2)24(18-11-13-20(26)14-12-18)25(28)30-23(16-27)19-7-6-10-22(15-19)29-21-8-4-3-5-9-21/h3-15,17,23-24H,1-2H3/t23-,24+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYPJDWWKZLNGGM-BJKOFHAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)Cl)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C1=CC=C(C=C1)Cl)C(=O)O[C@@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3020621
Record name (R,R)-Fenvalerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3020621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R,R)-Fenvalerate

CAS RN

67614-33-9, 67890-40-8
Record name Benzeneacetic acid, 4-chloro-alpha-(1-methylethyl)-, cyano(3-phenoxyphenyl)methyl ester, (R-(R*,R*))-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067614339
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneacetic acid, 4-chloro-alpha-(1-methylethyl)-, cyano(3-phenoxyphenyl)methyl ester, (R*,R*)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067890408
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R,R)-Fenvalerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3020621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-cyano(3-phenoxyphenyl)methyl (2R)-2-(4-chlorophenyl)-3-methylbutanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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